molecular formula C20H15FN2OS B11556610 4-(3-fluoro-4-methoxyphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine

4-(3-fluoro-4-methoxyphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine

Cat. No.: B11556610
M. Wt: 350.4 g/mol
InChI Key: ZZZVHRWKFBGXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-fluoro-4-methoxyphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a fluorinated methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methoxyphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The naphthalene and fluorinated methoxyphenyl groups are then introduced through subsequent substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-4-methoxyphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the aromatic groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

4-(3-fluoro-4-methoxyphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-methoxyphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-fluoro-4-methoxyphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives and fluorinated aromatic compounds.
  • Similar compounds include 4-(3-chloro-4-methoxyphenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine and 4-(3-fluoro-4-methoxyphenyl)-N-(phenyl)-1,3-thiazol-2-amine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorinated methoxyphenyl group and the naphthalene moiety enhances its potential for various applications compared to similar compounds.

Properties

Molecular Formula

C20H15FN2OS

Molecular Weight

350.4 g/mol

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C20H15FN2OS/c1-24-19-10-9-14(11-16(19)21)18-12-25-20(23-18)22-17-8-4-6-13-5-2-3-7-15(13)17/h2-12H,1H3,(H,22,23)

InChI Key

ZZZVHRWKFBGXQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC4=CC=CC=C43)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.